molecular formula C23H19FN4O4 B2569760 N-(4-fluorophenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methylacetamide CAS No. 1112313-66-2

N-(4-fluorophenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methylacetamide

Cat. No.: B2569760
CAS No.: 1112313-66-2
M. Wt: 434.427
InChI Key: YPFZQIMETFBFCR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methylacetamide is a potent and selective chemical probe designed to target bromodomain-containing proteins, specifically the Bromodomain and Extra-Terminal (BET) family. This compound functions as a BET bromodomain inhibitor by competitively displacing acetylated lysine residues from the binding pockets of proteins such as BRD4, thereby modulating gene transcription programs. Its core structure, featuring a dihydropyridinone scaffold linked to a 1,2,4-oxadiazol group, is characteristic of small molecules developed to probe epigenetic mechanisms. This inhibitor is a valuable tool for researchers investigating the role of BET proteins in oncology, immunology, and inflammatory diseases. By disrupting the recruitment of BET proteins to acetylated chromatin, this compound allows for the precise study of downstream effects on oncogene expression, such as MYC, and the evaluation of BET inhibition as a therapeutic strategy in various cancer models. Its application extends to fundamental epigenetics research, enabling the dissection of transcriptional regulation and the validation of bromodomains as high-value targets in chemical biology and drug discovery.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O4/c1-27(18-8-6-17(24)7-9-18)21(30)14-28-13-16(5-12-20(28)29)23-25-22(26-32-23)15-3-10-19(31-2)11-4-15/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFZQIMETFBFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methylacetamide typically involves multiple steps. One common approach is the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine with aromatic aldehydes and ketones, followed by the reduction of the obtained azomethines with sodium borohydride (NaBH4) . This method ensures high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like NaBH4, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

Anticancer Activity

The compound's structural features suggest potential applications in cancer therapy. Research indicates that derivatives containing the 1,2,4-oxadiazole moiety often exhibit significant anticancer properties. For instance, compounds similar to N-(4-fluorophenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methylacetamide have shown promising results against various cancer cell lines:

Compound Cell Line IC50 Value (µM) Reference
Compound AHCT-1160.48
Compound BMCF-70.78
Compound CA5490.11

These findings highlight the potential of the compound as a lead structure for developing new anticancer agents.

Anticonvulsant Properties

The anticonvulsant activity of compounds with similar structural frameworks has been documented extensively. The presence of specific functional groups in this compound may contribute to its efficacy in treating seizure disorders. In particular, studies have noted that modifications to the oxadiazole ring can enhance anticonvulsant activity:

Compound Activity Reference
Compound DHigh anticonvulsant efficacy
Compound EModerate efficacy

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has also been explored. Compounds that incorporate this moiety often exhibit inhibitory effects on pro-inflammatory cytokines and enzymes such as COX and LOX:

Compound Target Effect Reference
Compound FCOX InhibitionSignificant
Compound GLOX InhibitionModerate

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological properties of compounds related to this compound:

  • Study on Anticancer Activity : A series of 1,2,4-oxadiazole derivatives were synthesized and tested against multiple cancer cell lines (A549, MCF-7). The results indicated that specific substitutions significantly increased cytotoxicity compared to standard drugs like doxorubicin .
  • Anticonvulsant Evaluation : A recent investigation into thiazole-integrated compounds revealed that modifications similar to those seen in this compound resulted in enhanced anticonvulsant properties in animal models .
  • Anti-inflammatory Studies : Research has shown that oxadiazole derivatives exhibit significant anti-inflammatory effects by modulating the expression of inflammatory mediators. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Key Differences

Table 1: Structural and Functional Comparison
Compound Name (or Identifier) Core Structure Key Substituents Hypothesized Biological Activity Notable Properties
Target Compound 1,2,4-oxadiazole, dihydropyridinone 4-Fluorophenyl, 4-methoxyphenyl, N-methylacetamide Kinase inhibition, antimicrobial High lipophilicity, metabolic stability
5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide (6d) 1,3,4-oxadiazole 4-Chloro-2-phenoxyphenyl, 4-methylpyridin-2-yl Anticancer, enzyme inhibition Moderate solubility due to pyridine; chloro group may reduce metabolic stability
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinone, acetamide 2,6-Dimethylphenyl, methoxy Fungicidal High polarity from oxazolidinone; broad-spectrum activity
573943-43-8 1,3,4-Thiadiazole, triazole Benzylsulfanyl, 3-chloro-4-methylphenyl Antifungal, antiparasitic Thiol groups enhance reactivity; chloro substituent increases potency
561295-12-3 1,2,4-Triazole, thiophene 4-Fluorophenyl, thiophen-2-yl Antimicrobial, anti-inflammatory Thiophene moiety may improve CNS penetration

Analysis of Substituent Effects

  • Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound likely enhances metabolic stability compared to the 4-chloro substituent in compound 6d . Fluorine’s electronegativity and smaller size improve membrane permeability and reduce oxidative degradation.
  • N-Methylacetamide vs. Carboxamide : The N-methyl group in the target reduces polarity compared to the carboxamide in 6d, which could enhance blood-brain barrier penetration .

Pharmacological Implications

  • Antimicrobial Activity : The 4-methoxyphenyl group on the oxadiazole may confer activity against Gram-positive bacteria, similar to oxadiazole-containing antifungals like oxadixyl .
  • Solubility Challenges: The target’s high lipophilicity (due to fluorophenyl and methoxyphenyl groups) may necessitate formulation adjustments, whereas oxadixyl’s oxazolidinone core provides better aqueous solubility .

Research Findings and Trends

  • Synthetic Accessibility : The target compound’s synthesis likely involves cyclocondensation of amidoximes with carboxylic acid derivatives, a method validated for analogous oxadiazoles .
  • SAR Insights :
    • Methoxy Groups : The 4-methoxyphenyl substituent in the target may enhance electron-donating effects, stabilizing interactions with aromatic residues in enzyme active sites .
    • Thiophene vs. Pyridine : Thiophene-containing analogs (e.g., 561295-12-3 ) show improved pharmacokinetics in CNS targets compared to pyridine-based structures.

Biological Activity

N-(4-fluorophenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Activity

Research has shown that derivatives of the oxadiazole moiety exhibit significant anticancer properties. For instance, compounds containing the 1,2,4-oxadiazole ring have demonstrated inhibitory effects against various cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values ranging from 10 to 100 µM . The incorporation of the methoxyphenyl group enhances this activity by increasing lipophilicity and facilitating cellular uptake.

Antimicrobial Activity

Oxadiazole derivatives are also recognized for their antimicrobial properties. Studies indicate that these compounds can inhibit bacterial growth through mechanisms such as disruption of cell membrane integrity and interference with bacterial metabolic pathways. For example, derivatives have shown activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This action is believed to be mediated through the inhibition of NF-kB signaling pathways .

Neuroprotective Effects

Recent studies have suggested potential neuroprotective effects of oxadiazole derivatives against neurodegenerative diseases. The compound has shown promise in protecting neuronal cells from oxidative stress-induced apoptosis, which is critical in conditions like Alzheimer's disease .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may interact with specific receptors involved in pain and inflammation pathways.
  • Cell Cycle Arrest : Certain studies indicate that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Anticancer Efficacy

A study involving a series of oxadiazole derivatives demonstrated that modifications at the phenyl ring significantly enhanced anticancer activity against a panel of human cancer cell lines. The lead compound showed an IC50 value of 40 µM against breast cancer cells (MCF7), indicating its potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial efficacy, the compound was tested against multiple bacterial strains. Results showed that it had a MIC of 15 µM against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential utility in treating resistant infections .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization to form the 1,2,4-oxadiazole ring and coupling of the pyridinone moiety. Key steps include:
  • Use of potassium carbonate in dimethylformamide (DMF) for nucleophilic substitution reactions to attach the acetamide group .
  • Monitoring reaction progress via thin-layer chromatography (TLC) to ensure intermediate purity .
  • Protection of reactive functional groups (e.g., methoxy or fluoro substituents) to prevent side reactions during synthesis.

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and stereochemistry (e.g., distinguishing between N-methyl and fluorophenyl groups) .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and oxadiazole ring vibrations .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Use personal protective equipment (PPE), including gloves and lab coats, to avoid skin contact .
  • Conduct reactions in a fume hood to prevent inhalation of volatile byproducts .
  • Store the compound in airtight containers at -20°C to maintain stability and prevent degradation .

Q. How can researchers assess the compound’s purity post-synthesis?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Utilize reverse-phase columns (e.g., Chromolith®) for high-resolution separation of impurities .
  • Melting Point Analysis : Compare observed values with literature data to detect impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of the oxadiazole ring geometry and substituent orientation. For example, crystallographic data from related fluorophenyl-acetamide derivatives reveal planar oxadiazole rings and hydrogen-bonding interactions critical for stability .

Q. What strategies optimize bioavailability in preclinical models?

  • Methodological Answer :
  • Pro-drug Design : Introduce ester or amide groups to enhance solubility, as demonstrated in hypoglycemic acetamide derivatives tested in murine models .
  • Formulation Studies : Use nanoemulsions or liposomal encapsulation to improve permeability across biological membranes .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to enzymes (e.g., kinases) by aligning the oxadiazole ring in hydrophobic pockets and fluorophenyl groups in polar regions .
  • Molecular Dynamics (MD) Simulations : Assess stability of target-ligand complexes over time, focusing on hydrogen bonds with the pyridinone moiety .

Q. What experimental approaches resolve contradictions in biological activity data?

  • Methodological Answer :
  • Dose-Response Studies : Validate activity across multiple concentrations to distinguish true efficacy from assay artifacts .
  • Orthogonal Assays : Combine enzyme inhibition assays with cell-based viability tests (e.g., MTT assays) to confirm mechanism-specific effects .

Contradictions and Resolutions

  • Issue : Discrepancies in reported biological activity (e.g., varying IC₅₀ values).
    Resolution : Standardize assay conditions (e.g., pH, temperature) and validate using recombinant protein vs. cell lysate systems .

  • Issue : Conflicting solubility data in polar solvents.
    Resolution : Perform differential scanning calorimetry (DSC) to assess polymorphic forms influencing solubility .

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